molecular formula C16H19N3O3S B2391579 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide CAS No. 2224539-69-7

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide

Cat. No.: B2391579
CAS No.: 2224539-69-7
M. Wt: 333.41
InChI Key: JBTLUKLSAFEFRB-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes an ethenylsulfonyl group, a pyrazole ring, and a propanamide moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the ethenylsulfonyl group and the propanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing waste. Key steps include the careful control of temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylsulfonyl group to a sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonyl derivatives.

Scientific Research Applications

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets. The ethenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The pyrazole ring may also play a role in binding to specific receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide
  • 2-Bromo-N-(pyrazol-5-yl)benzenesulfonamide derivatives

Uniqueness

3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethenylsulfonyl and pyrazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-23(21,22)10-8-16(20)18-14-11-13(6-5-12(14)2)15-7-9-17-19(15)3/h4-7,9,11H,1,8,10H2,2-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTLUKLSAFEFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NN2C)NC(=O)CCS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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